Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-
CAS No.:
Cat. No.: VC19083920
Molecular Formula: C10H13BrClN3O
Molecular Weight: 306.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13BrClN3O |
|---|---|
| Molecular Weight | 306.59 g/mol |
| IUPAC Name | 4-[(5-bromo-2-chloropyrimidin-4-yl)amino]cyclohexan-1-ol |
| Standard InChI | InChI=1S/C10H13BrClN3O/c11-8-5-13-10(12)15-9(8)14-6-1-3-7(16)4-2-6/h5-7,16H,1-4H2,(H,13,14,15) |
| Standard InChI Key | OGSYMTHIDHBELA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1NC2=NC(=NC=C2Br)Cl)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Architecture
The compound trans-4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]cyclohexanol (molecular formula: C₁₀H₁₂BrClN₃O; molecular weight: 313.59 g/mol) features a pyrimidine ring substituted with bromine and chlorine at positions 5 and 2, respectively. The amino group at position 4 of the pyrimidine is linked to a trans-configured cyclohexanol moiety. This stereochemistry is critical for its biological activity, as evidenced by comparative studies on cis- and trans-isomers in kinase inhibition .
The cyclohexanol group adopts a chair conformation, with the hydroxyl group equatorial to minimize steric strain. X-ray crystallography of analogous compounds reveals that the hydroxyl group forms hydrogen bonds with kinase active-site residues, such as Lys93 in c-Jun N-terminal kinase (JNK3) . The halogen substituents (Br and Cl) enhance electron-withdrawing effects, stabilizing the pyrimidine ring and modulating its interactions with hydrophobic pockets in target proteins .
Synthetic Routes and Structural Optimization
Challenges in Optimization
Early synthetic attempts faced challenges with low yields due to steric hindrance from the cyclohexanol group. Modifications such as microwave-assisted synthesis (100°C, 30 min) improved yields to 65–75% . Additionally, replacing polar aprotic solvents (e.g., DMF) with toluene reduced side reactions .
Structure-Activity Relationships (SAR)
Role of the Cyclohexanol Moiety
The trans-cyclohexanol group is indispensable for target binding. Replacing it with a cis-cyclohexanol or tetrahydrofuran ring reduced JNK3 inhibition by 9-fold (Table 1) . The hydroxyl group forms a hydrogen bond with Lys93, while the cyclohexyl ring engages in hydrophobic interactions with Val78 and Leu148 in JNK3 .
Table 1. Impact of Cyclohexanol Modifications on JNK3 Inhibition
| Compound | Substituent | IC₅₀ (nM) |
|---|---|---|
| Target Compound | trans-OH | 15 |
| Analog 7 | Tetrahydrofuran | 135 |
| Analog 8 | N-Methylpiperidine | >10,000 |
Halogen Effects
The 5-bromo and 2-chloro substituents enhance binding affinity by:
-
Increasing π-stacking interactions with Phe170 in JNK3.
-
Reducing metabolic oxidation via steric shielding of the pyrimidine ring .
Removal of either halogen (e.g., 5-H or 2-H analogs) resulted in IC₅₀ values >1,000 nM .
Analytical Characterization
| Parameter | Value |
|---|---|
| Molecular Weight | 456.58 g/mol |
| HPLC Purity | 98.12% |
| ¹H NMR Consistency | Confirmed |
Pharmacological Profile
Kinase Inhibition and Selectivity
In biochemical assays, trans-4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]cyclohexanol inhibits JNK3 with an IC₅₀ of 15 nM, demonstrating >500-fold selectivity over p38 MAP kinase . This selectivity arises from steric complementarity with JNK3’s larger ATP-binding pocket .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume